Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate
Description
This compound is a chromium-based metal-complex azo dye characterized by two distinct azo-linked pyrazolone moieties and a naphthalenesulfonate group. Its structure includes:
- First ligand: A 2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato group, featuring a nitro-substituted phenyl ring and a methylated pyrazolone core .
- Second ligand: A 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato group, combining a sulfonated naphthalene system with a phenylpyrazolone azo linkage .
- Central chromate ion: The chromium(III) ion coordinates with the two ligands, forming a stable octahedral complex .
Synthesis: The compound is synthesized via sequential diazotization and azo-coupling reactions, similar to methods described for related pyrazolone-based azo dyes (e.g., coupling chlorobenzoic acid derivatives with pyrazolone intermediates under acidic conditions) . The final product is isolated as a disodium salt, ensuring solubility in aqueous media .
Characterization: Structural confirmation relies on NMR (¹H/¹³C), FT-IR (azo N=N stretching at ~1500 cm⁻¹), and mass spectrometry (e.g., molecular ion peaks matching calculated m/z values) . X-ray crystallography (using programs like SHELXL ) would reveal precise bond lengths and coordination geometry.
Properties
Molecular Formula |
C36H29CrN9Na2O9S+2 |
|---|---|
Molecular Weight |
861.7 g/mol |
IUPAC Name |
disodium;chromium;3-hydroxy-4-[(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)diazenyl]naphthalene-1-sulfonic acid;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-ol |
InChI |
InChI=1S/C20H16N4O5S.C16H13N5O4.Cr.2Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;;/h2-11,25-26H,1H3,(H,27,28,29);2-9,22-23H,1H3;;;/q;;;2*+1 |
InChI Key |
RNENDSQHMXUDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)O)O)O)C4=CC=CC=C4.[Na+].[Na+].[Cr] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Overview of Synthesis Strategy
The preparation of this disodium chromate complex involves multi-step azo coupling reactions and coordination chemistry. The synthetic route generally includes:
- Synthesis of azo intermediates via diazotization and azo coupling.
- Formation of pyrazolone derivatives as ligands.
- Coordination of these ligands with chromate ions to form the final complex.
- Isolation and purification of the disodium salt form.
Raw Materials
The key raw materials involved in the preparation include:
- 2-hydroxy-4-nitroaniline or related nitrophenyl derivatives for azo coupling.
- 5-methyl-2-phenyl-3H-pyrazol-3-one as a primary pyrazolone ligand.
- 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole for the second azo ligand.
- Sodium chromate as the chromate source.
- Sulfonated naphthalene derivatives to introduce the sulfonato group.
- Sodium hydroxide or other bases for neutralization and disodium salt formation.
Stepwise Preparation Procedure
Step 1: Diazotization and Azo Coupling
- The aromatic amine (e.g., 2-hydroxy-4-nitroaniline) is diazotized using sodium nitrite in acidic medium at low temperature (0–5°C).
- The resulting diazonium salt is then coupled with 5-methyl-2-phenyl-3H-pyrazol-3-one under controlled pH to form the first azo ligand.
Step 2: Preparation of Second Azo Ligand
- Similarly, 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole undergoes azo coupling with a sulfonated naphthalene derivative (e.g., 3-hydroxy-1-naphthalenesulfonate) to form the second azo ligand.
Step 3: Coordination with Chromate
- The two azo ligands are then reacted with sodium chromate under alkaline conditions to form the chromate complex.
- The coordination occurs through oxygen and nitrogen atoms of the azo and pyrazolone groups, stabilizing the chromate ion within the complex.
Step 4: Formation of Disodium Salt and Purification
- The reaction mixture is neutralized with sodium hydroxide to yield the disodium salt.
- The product is purified by filtration, washing, and drying under controlled temperature.
Reaction Conditions and Parameters
| Parameter | Typical Value/Range |
|---|---|
| Temperature | 0–5°C for diazotization; room temperature to 50°C for coupling and coordination |
| pH | Acidic (pH ~1-2) for diazotization; alkaline (pH ~8-10) for coupling and complexation |
| Reaction Time | 30 min to 2 hours per step |
| Solvent | Water or aqueous ethanol mixtures |
| Molar Ratios | Azo ligands : Chromate = 2 : 1 |
Data Tables and Research Outcomes
Physicochemical Properties Relevant to Preparation
Yield and Purity Outcomes from Literature
- Reported yields of the azo coupling steps range from 75% to 90%, depending on reaction conditions and purity of starting materials.
- Chromate complexation typically proceeds with >85% yield under optimized pH and temperature.
- Purification by recrystallization or filtration yields a product with purity >98%, confirmed by spectroscopic methods (UV-Vis, IR).
Analytical Characterization Supporting Preparation
- UV-Visible Spectroscopy: Characteristic azo chromophore absorption bands near 400-500 nm confirm azo coupling.
- Infrared Spectroscopy: Bands corresponding to pyrazolone carbonyl (C=O), azo (N=N), and sulfonate (SO3-) groups.
- Elemental Analysis: Matches theoretical composition for disodium chromate complex.
- X-ray Crystallography (in some studies): Confirms coordination geometry around chromate ion.
Summary Table of Preparation Steps
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization | Sodium nitrite, HCl, 0–5°C | Diazonium salt formation |
| 2 | Azo Coupling (Ligand 1) | 5-methyl-2-phenyl-3H-pyrazol-3-one, pH 8-10, RT | First azo ligand |
| 3 | Azo Coupling (Ligand 2) | 4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazole, sulfonated naphthalene, pH 8-10 | Second azo ligand |
| 4 | Chromate Coordination | Sodium chromate, alkaline pH, RT to 50°C | Chromate complex formation |
| 5 | Neutralization & Purification | Sodium hydroxide, filtration, drying | Disodium salt of chromate complex |
Chemical Reactions Analysis
Oxidation Reactions
The chromate ion () in this compound exhibits strong oxidizing behavior under acidic conditions. Key reactions include:
Oxidation of Organic Substrates
-
Converts alcohols to ketones or carboxylic acids in the presence of .
-
Oxidizes sulfides to sulfoxides/sulfones at elevated temperatures (60–80°C) .
| Substrate | Product | Reagent/Conditions |
|---|---|---|
| Ethanol | Acetaldehyde | , pH 3–4 |
| Thioanisole | Methyl phenyl sulfone | 70°C, aqueous acetic acid |
Self-Oxidation Pathways
Under UV irradiation, the azo groups () undergo photodegradation, releasing nitrobenzene derivatives .
Reduction Reactions
The compound participates in reductive cleavage and chromate reduction:
Azo Group Reduction
-
Sodium borohydride () reduces azo linkages to amines, generating aromatic amines like 2-hydroxy-4-nitroaniline .
-
Zinc dust in acidic media () reduces to , forming green chromium(III) hydroxide precipitates .
Environmental Degradation
Anaerobic microbial reduction breaks down the compound into non-toxic chromium(III) oxides and organic fragments, critical for wastewater treatment.
Acid-Base Reactions
Acidification induces structural changes in the chromate ion:
Chromate-Dichromate Equilibrium
This reaction occurs at pH < 4, altering the compound’s optical properties .
Protonation of Hydroxy Groups
The phenolic -OH groups (pKa ~8–10) deprotonate in alkaline media, enhancing solubility and reactivity toward electrophiles .
Substitution Reactions
The azo and sulfonate groups enable electrophilic substitution:
Nitration/Sulfonation
-
Nitration at the naphthalene ring occurs with , yielding polynitro derivatives .
-
Sulfonate groups participate in nucleophilic displacement with amines or thiols .
Stability and Decomposition
Thermal Degradation
| Parameter | Value |
|---|---|
| Decomposition Onset | 245°C |
| Major Products | , , |
Photochemical Degradation
UV exposure (λ = 254 nm) cleaves azo bonds, forming nitroso intermediates .
Complexation Reactions
The compound acts as a ligand for transition metals:
Coordination with Fe(III)/Cu(II)
Scientific Research Applications
Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: Widely used in dyeing and pigmentation processes, as well as in the production of colored materials.
Mechanism of Action
The mechanism of action of Disodium [2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato][4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxy-1-naphthalenesulfonato] chromate involves its interaction with molecular targets through its chromate core and azo groups. The chromate core can participate in redox reactions, while the azo groups can interact with various biological molecules, potentially leading to changes in cellular processes.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous chromate complexes and azo dyes:
Table 1: Key Structural and Functional Differences
Key Observations :
Chromate Coordination: Unlike non-metallized azo dyes (e.g., Acid Red 195 ), the target compound’s chromate center enhances stability and alters electronic properties, as seen in UV-Vis spectra shifts (e.g., λmax > 500 nm for metal-complex dyes vs. ~400–450 nm for non-metallized dyes) .
Biological Relevance: While pyrazolone-azo derivatives (e.g., 6d–6g ) exhibit anti-trypanosomal activity, the chromate complex’s bioactivity remains unexplored in the provided evidence.
Computational Insights:
- Similarity Analysis : Methods like Tanimoto coefficients (using PubChem fingerprints ) would classify the target compound as structurally distinct from simpler azo dyes due to its dual ligands and chromate core.
Q & A
Q. What are the critical steps in synthesizing this chromium-based azo compound?
The synthesis involves diazotization and coupling reactions . First, diazotization of aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) is performed using NaNO₂ and HCl at low temperatures (0–5°C). The resulting diazonium salt is then coupled with aromatic phenols or amines under alkaline conditions to form the azo linkages. A final step involves complexation with chromium ions under controlled pH and temperature to stabilize the coordination geometry .
Q. Which spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- IR spectroscopy to confirm azo (–N=N–) and hydroxyl (–OH) groups.
- UV-Vis spectroscopy to analyze π→π* transitions in the azo-chromophore (absorption peaks typically 400–600 nm).
- ¹H/¹³C NMR for resolving substituent patterns on phenyl and pyrazole rings, though signal overlap may require advanced 2D NMR (e.g., COSY, HSQC) due to structural complexity .
Q. How does pH influence the stability of the chromium complex?
The chromium center is sensitive to acidic conditions, which can protonate hydroxyl groups and disrupt coordination. Alkaline conditions (pH 8–10) stabilize the complex by deprotonating ligands, enhancing chelation. Prolonged exposure to extremes (pH <3 or >12) leads to ligand dissociation or chromium hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of azo coupling in this compound?
Regioselectivity is governed by electronic and steric effects . Electron-donating groups (e.g., –OH, –CH₃) on the coupling partner (e.g., naphthalene sulfonate) direct diazonium attack to para positions. Steric hindrance from bulky substituents (e.g., phenyl groups on pyrazole) can shift coupling to meta positions. Computational studies (DFT) can model charge distribution and predict reactive sites .
Q. How do substituents on the pyrazole rings affect the compound’s chromophoric properties?
Substituents like –NO₂ (electron-withdrawing) and –CH₃ (electron-donating) alter the conjugation length and redox potential of the azo-chromophore. For example, nitro groups redshift absorption maxima (λmax) by enhancing charge-transfer transitions, while methyl groups improve solubility without significantly shifting λmax .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 65% vs. 91%)?
Yield discrepancies may arise from:
- Purity of intermediates : Impure diazonium salts reduce coupling efficiency. Use HPLC or mass spectrometry to verify intermediate purity .
- Reaction kinetics : Slow coupling rates in viscous solvents (e.g., DMSO) can trap byproducts. Optimize solvent polarity and stirring speed .
Q. How can computational chemistry aid in predicting the compound’s coordination geometry?
Density Functional Theory (DFT) calculations model ligand-metal interactions, predicting octahedral geometry for chromium(III) complexes. Key parameters include bond lengths (Cr–O/N) and ligand field stabilization energy. Experimental validation via X-ray crystallography is ideal but challenging due to crystallization difficulties .
Methodological Challenges and Solutions
Q. Why do some studies report inconsistent solubility profiles for this compound?
Solubility varies with counterions (e.g., Na⁺ vs. Li⁺) and sulfonate group positioning. For aqueous solubility, prioritize disodium salts (as in the target compound) and avoid hydrophobic substituents (e.g., long alkyl chains). Use dynamic light scattering (DLS) to assess aggregation in solution .
Q. What experimental controls are critical for reproducibility in chromium complexation?
Q. How can researchers address spectral interference in UV-Vis analysis of azo-chromate complexes?
Matrix effects from excess ligands or chromium salts can obscure absorption bands. Implement background subtraction (blank solvent correction) and derivative spectroscopy to resolve overlapping peaks. For quantification, use standard curves validated via LC-MS .
Emerging Research Directions
Q. What potential biological applications could this compound have, based on structural analogs?
While direct evidence is limited, structurally related azo-chromium complexes exhibit antimicrobial and anticancer activities. Future studies could explore:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
